molecular formula C13H17NO5S B11831939 Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate CAS No. 1356109-87-9

Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate

Cat. No.: B11831939
CAS No.: 1356109-87-9
M. Wt: 299.34 g/mol
InChI Key: ZUXSLFFZYXSACZ-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H17NO5S and a molecular weight of 299.34 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing one nitrogen atom. Azetidines are significant in medicinal chemistry due to their unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Scientific Research Applications

Chemistry: In chemistry, Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: Its azetidine ring is a key structural motif in many bioactive molecules, making it a target for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-3-((methylsulfonyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

1356109-87-9

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

benzyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO5S/c1-13(19-20(2,16)17)9-14(10-13)12(15)18-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

ZUXSLFFZYXSACZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C

Origin of Product

United States

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